molecular formula C13H16ClN3 B183843 N-(7-chloro-4-quinolinyl)-N-[2-(dimethylamino)ethyl]amine CAS No. 107415-26-9

N-(7-chloro-4-quinolinyl)-N-[2-(dimethylamino)ethyl]amine

Katalognummer: B183843
CAS-Nummer: 107415-26-9
Molekulargewicht: 249.74 g/mol
InChI-Schlüssel: YFSUTRPECZEFJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- is a chemical compound with the molecular formula C11H12ClN3. It is known for its unique structure, which includes a quinoline ring system.

Vorbereitungsmethoden

The synthesis of 1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- typically involves the reaction of 7-chloro-4-quinoline with 1,2-ethanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.

    Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The quinoline ring system allows the compound to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

107415-26-9

Molekularformel

C13H16ClN3

Molekulargewicht

249.74 g/mol

IUPAC-Name

N-(7-chloroquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C13H16ClN3/c1-17(2)8-7-16-12-5-6-15-13-9-10(14)3-4-11(12)13/h3-6,9H,7-8H2,1-2H3,(H,15,16)

InChI-Schlüssel

YFSUTRPECZEFJM-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=C2C=CC(=CC2=NC=C1)Cl

Kanonische SMILES

CN(C)CCNC1=C2C=CC(=CC2=NC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.